![molecular formula C16H15N3O3 B2970422 N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428374-48-4](/img/structure/B2970422.png)
N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
The synthesis of benzofuran derivatives has been achieved through various methods. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling . These methods have not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The structure of a similar compound, the 7- (furan-2-ylmethyl)-6,8-diphenyl-7,8-dihydro-6 H - [1,3]dioxolo [4′,5′:3,4]benzo [1,2- e ] [1,3]oxazine monomer, has been characterized by Fourier transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and 1D and 2D 1 H and 13 C nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis
Benzofuran derivatives have been developed and utilized as anticancer agents . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Physical and Chemical Properties Analysis
The polymerization behavior of a similar compound, a benzoxazine monomer, has been studied by differential scanning calorimetry (DSC), and the thermal stability of the polybenzoxazine has been evaluated by thermogravimetric analysis (TGA) . The corresponding polymer has a high thermal stability with 5% and 10% weight loss temperatures of 317 and 332 °C, respectively, a char yield of 46%, and a heat release capacity of 201 J g −1 k −1 .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
A study by Abdelhamid et al. (2012) demonstrates the synthesis of pyrazolo[5,1-c][1,2,4]triazines, isoxazolo[3,4-d]pyridine, and other derivatives containing the benzofuran moiety. These compounds were obtained through reactions involving 5-hydroxy-l-benzofuran-2-ylpropenone derivatives, showcasing the versatility of benzofuran derivatives in synthesizing a wide range of heterocyclic compounds with potential therapeutic applications (Abdelhamid, Fahmi, & Alsheflo, 2012).
Antimicrobial Activity
Idrees et al. (2020) synthesized 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties. These compounds displayed significant in vitro antibacterial activity against pathogenic bacteria, indicating their potential as novel antimicrobial agents. The structural characterization and antimicrobial screening underscore the importance of such derivatives in developing new antibacterial drugs (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Anticancer and Antioxidant Agents
Bekircan et al. (2005) focused on the synthesis of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines. Some of these compounds exhibited promising anticancer activity against various cancer cell lines and showed significant antioxidant capacity, highlighting their potential as anticancer and antioxidant agents. The study emphasizes the potential therapeutic applications of such derivatives in treating cancer and oxidative stress-related diseases (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).
Synthesis of Bioactive Derivatives
Research by Elmagd et al. (2017) utilized thiosemicarbazide derivatives as a building block for synthesizing various heterocyclic compounds, including imidazoles, oxadiazoles, and triazines. The synthesized compounds were assessed for their antimicrobial activity, showcasing the utility of such derivatives in generating bioactive molecules with potential applications in drug development (Elmagd, Hemdan, Samy, & Youssef, 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-15(13-10-18-19-6-3-7-21-16(13)19)17-9-12-8-11-4-1-2-5-14(11)22-12/h1-2,4-5,8,10H,3,6-7,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGKDWADJGVEMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NCC3=CC4=CC=CC=C4O3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
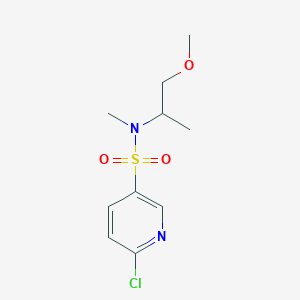
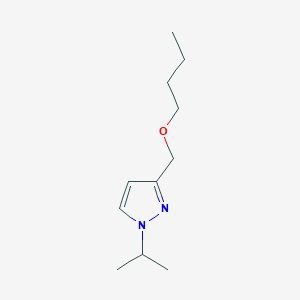
![2-Methoxy-3-{3-[(pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B2970342.png)
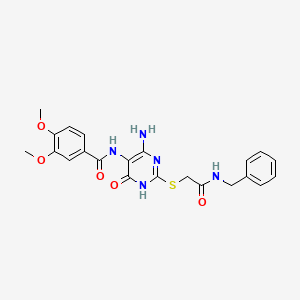
![3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2970348.png)
![tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate](/img/structure/B2970349.png)
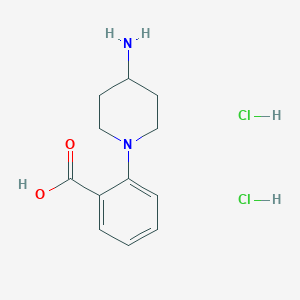
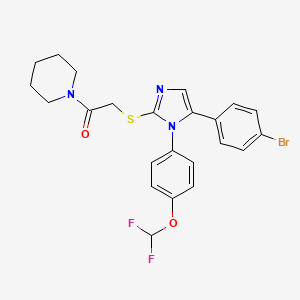
![1-(4-cyclopropanecarbonylpiperazin-1-yl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B2970355.png)
![4-BUTOXY-N-[3-(4-BUTOXYBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE](/img/structure/B2970356.png)
![3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2970357.png)
![2-(3,4-dimethoxyphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole](/img/structure/B2970359.png)
![N-[2-(4-chlorophenyl)ethyl]-2-({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2970360.png)
![Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2970361.png)
